molecular formula C9H10BrNO B1149442 (4-Bromophenyl)acetone oxime CAS No. 103675-99-6

(4-Bromophenyl)acetone oxime

Cat. No.: B1149442
CAS No.: 103675-99-6
M. Wt: 228.09
InChI Key:
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Description

“(4-Bromophenyl)acetone oxime” is a chemical compound with the molecular formula C9H10BrNO . It is also known as “2-Propanone, 1-(4-bromophenyl)-, oxime” and "p-bromophenylacetone oxime" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group attached to an acetone oxime moiety . The oxime group is characterized by a carbon-nitrogen double bond with an attached hydroxyl group .


Chemical Reactions Analysis

Oximes, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . They can also undergo the Beckmann rearrangement, a reaction that involves the transformation of an oxime to an amide .

Mechanism of Action

The mechanism of action of oximes is generally related to their ability to react with other compounds. For example, they can act as nucleophiles, reacting with electrophiles to form new compounds .

Future Directions

Oximes, including “(4-Bromophenyl)acetone oxime”, have been studied for their significant roles as acetylcholinesterase reactivators . They have also been reported to have useful pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Therefore, future research may focus on exploring these properties further.

Properties

IUPAC Name

(NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYAQLHGHOJCEA-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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